

Z-selective olefin metathesis with modified Grubbs second generation catalysts.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Grubbs second generation

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A comprehensive guide to Z-selective olefin metathesis, this document provides a comparative analysis of modified Grubbs second-generation catalysts, offering researchers, scientists, and drug development professionals a detailed overview of their performance, applications, and underlying mechanisms. The guide focuses on presenting quantitative data in a clear, tabular format, detailing experimental protocols for key reactions, and illustrating complex concepts through meticulously crafted diagrams.

Introduction to Z-Selective Olefin Metathesis

Olefin metathesis is a powerful and versatile reaction in organic synthesis for the formation of carbon-carbon double bonds. While early developments in this field, including the Nobel Prize-winning work on Grubbs catalysts, primarily yielded the thermodynamically favored E-isomers, the selective synthesis of the less stable Z-isomers has remained a significant challenge. The development of Z-selective catalysts is crucial for the synthesis of numerous natural products, pharmaceuticals, and advanced materials where the stereochemistry of the double bond is critical for function. This guide explores recent advancements in modifying Grubbs second-generation catalysts to achieve high Z-selectivity.

Comparison of Modified Grubbs Second-Generation Catalysts

Modifications to the archetypal Grubbs second-generation catalyst have led to a new class of ruthenium-based catalysts capable of inducing high Z-selectivity. These modifications primarily

focus on the N-heterocyclic carbene (NHC) ligand, the anionic ligands, and the overall chelation of the metal center. Below is a comparison of prominent modified catalysts and their performance in benchmark reactions.

Performance in Homodimerization of Terminal Olefins

The homodimerization of terminal olefins is a standard reaction to evaluate the Z-selectivity of metathesis catalysts. The table below summarizes the performance of several key modified Grubbs catalysts in the homodimerization of 1-octene.

Catalyst Type	Ligand Modification	Z-Selectivity (%)	Turnover Number (TON)	Reference
Chelated Ru Catalyst	N-2,6-diisopropylphenyl group on NHC	>95	up to 7400	[1]
Thiolate-Modified G-H II	2,4,6-triphenylbenzene thiolate	96	up to 2000	[2][3]
Nitrate-Ligated Ru Catalyst	Bidentate nitrate ligand	High	Approaching 1000	[4]
Dithiolate-Ligated Ru Catalyst	Dithiolate ligand	95 - 99 (in macrocyclization)	N/A	[5]

Performance in Cross-Metathesis Reactions

Cross-metathesis (CM) is a more complex transformation where selectivity is a greater challenge. The following table highlights the performance of modified catalysts in representative CM reactions.

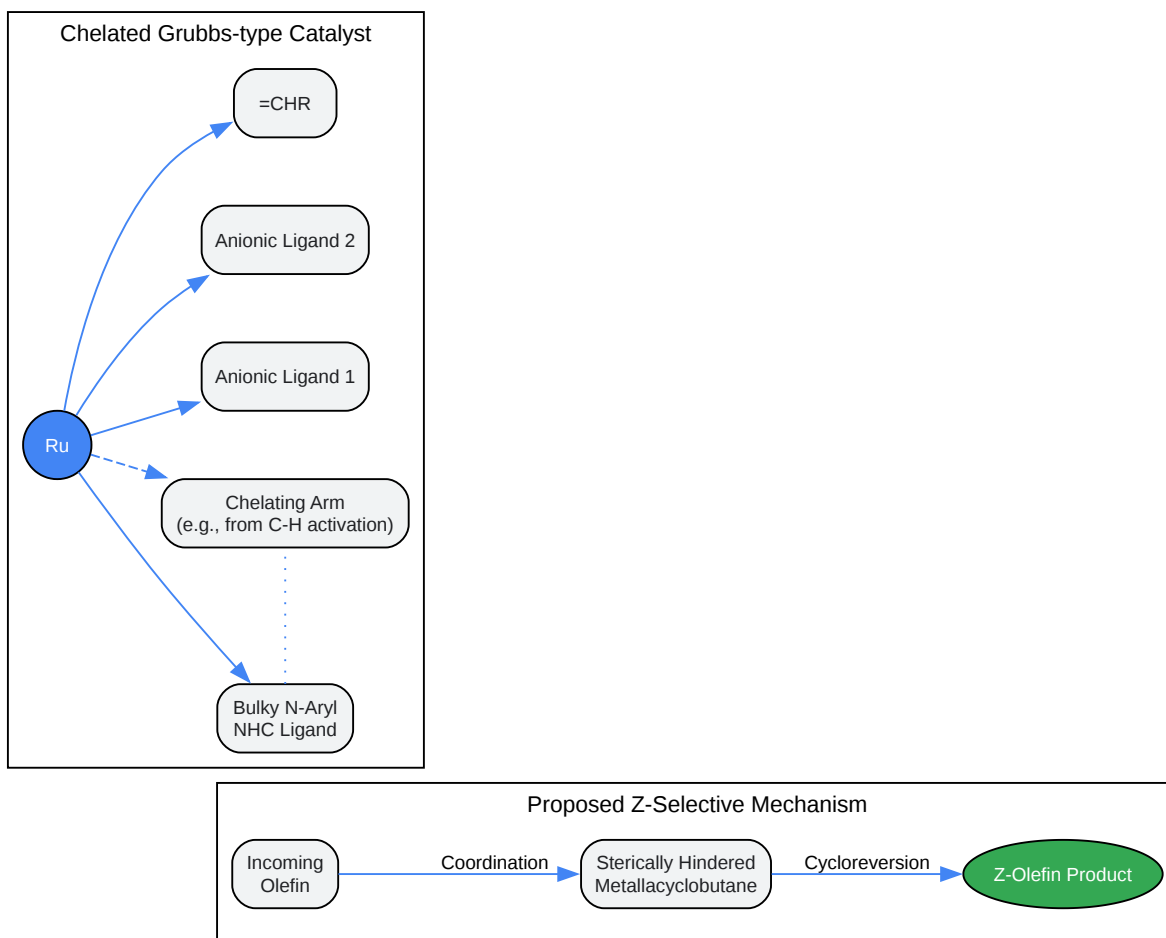
Catalyst Type	Reaction Substrates	Z-Selectivity (%)	Yield (%)	Reference
Chelated Ru Catalyst (4b)	1-octene and cis-1,4-diacetoxy-2-butene	90	75	[6]
Mo-based Catalyst (1a)	Enol ethers and terminal alkenes	94 to >98	51-77	[7]
Grubbs II + Photocatalyst	Styrene derivatives and alkyl acrylate	up to 95:5 (Z:E)	Varies	[8][9][10]

Key Catalyst Modification Strategies

The enhanced Z-selectivity of these modified catalysts stems from specific structural features that create a sterically demanding environment around the ruthenium center. This steric hindrance favors the formation of the Z-isomer by controlling the orientation of the incoming olefin during the metathesis cycle.

Chelated Ruthenium Catalysts

One of the most successful strategies involves the creation of a chelated ruthenium complex through C-H activation. This often involves bulky N-aryl substituents on the NHC ligand that position themselves over the metal, sterically shielding one face of the metallacyclobutane intermediate. This disfavors the transition state leading to the E-olefin.[1][6]



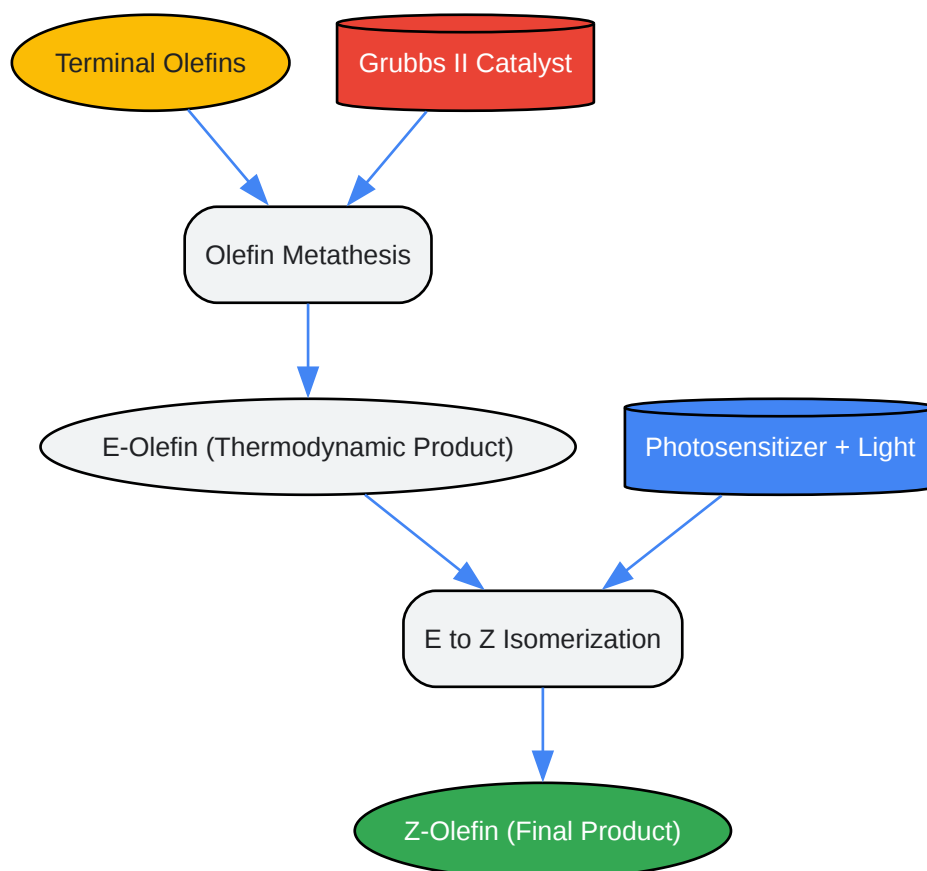
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Chelation strategy for Z-selectivity.

Alternative Approaches to Z-Selectivity

Beyond chelation, other innovative strategies have emerged. The use of bulky thiolate ligands in place of the chloride ligands in the Grubbs-Hoveyda second-generation catalyst has proven

to be a simple yet highly effective modification.[2][3] Additionally, a novel approach combines a standard E-selective Grubbs II catalyst with a photosensitizer. In this system, the metathesis reaction proceeds to the thermodynamic E-product, which is then isomerized to the Z-isomer by the photocatalyst.[8][9][10]



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Tandem metathesis and photoisomerization.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for researchers. Below are representative protocols for key Z-selective metathesis reactions based on published literature.

General Procedure for Z-Selective Homodimerization of 1-Octene

This protocol is a representative example for a homodimerization reaction using a chelated ruthenium catalyst.

Materials:

- Chelated Ruthenium Catalyst (e.g., catalyst 9 from reference[1])
- 1-octene
- Anhydrous, degassed solvent (e.g., THF or Toluene)
- Inert atmosphere glovebox or Schlenk line
- Standard glassware for air-sensitive reactions

Procedure:

- In a glovebox, the ruthenium catalyst (0.01 to 1 mol%) is weighed into a reaction vessel equipped with a magnetic stir bar.
- The desired amount of solvent is added to dissolve the catalyst.
- 1-octene is added to the reaction vessel. The concentration of the substrate is typically maintained between 1 M and 3 M.[4]
- The reaction vessel is sealed and the mixture is stirred at a controlled temperature (e.g., 25-35 °C) for a specified time (e.g., 1-24 hours). Reaction progress can be monitored by TLC, GC, or NMR.
- Upon completion, the reaction is quenched by opening to air or by adding a quenching agent like ethyl vinyl ether.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to isolate the Z-olefin product.

- The conversion and Z:E ratio are determined by ^1H NMR spectroscopy or gas chromatography.[4]

General Procedure for Tandem Metathesis/Photoisomerization

This protocol outlines the procedure for achieving Z-selectivity by combining a standard Grubbs II catalyst with a photocatalyst.

Materials:

- Grubbs Second-Generation Catalyst
- Photocatalyst (e.g., an iridium or organic photosensitizer)[8]
- Styrene derivative (1.0 eq)
- Alkyl acrylate (2.0 to 5.0 eq)
- Anhydrous, degassed dichloromethane (DCM)
- Reaction vessel suitable for photochemistry (e.g., quartz or borosilicate glass)
- Light source (e.g., 420 nm LEDs)

Procedure:

- In a nitrogen-filled glovebox, the Grubbs second-generation catalyst (e.g., 2 mol%) and the photocatalyst (e.g., 5 mol%) are added to a reaction vessel.[8]
- The styrene derivative and alkyl acrylate are dissolved in DCM (to a concentration of ~0.05 M in the styrene derivative) and added to the vessel.[8]
- The vessel is sealed and placed in a photoreactor equipped with a cooling system to maintain the desired temperature (e.g., 40 °C).[8]
- The reaction mixture is irradiated with the light source for 24 hours while stirring.

- After the reaction, the solvent is evaporated.
- The conversion and Z:E ratio of the product are determined from the ^1H NMR spectrum of the crude reaction mixture.[8]
- The product can be purified by column chromatography.

Conclusion

The development of modified Grubbs second-generation catalysts has significantly advanced the field of Z-selective olefin metathesis. By rationally designing the ligand sphere around the ruthenium center, researchers have achieved remarkable levels of selectivity and efficiency. The strategies of catalyst chelation, bulky ligand introduction, and tandem catalysis provide a powerful toolkit for synthetic chemists. This guide serves as a starting point for researchers looking to employ these cutting-edge catalytic systems in their own work, from small-molecule synthesis to the development of novel polymers and pharmaceuticals. The continued exploration of new ligand architectures and reaction methodologies promises to further expand the capabilities of Z-selective metathesis.

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- To cite this document: BenchChem. [Z-selective olefin metathesis with modified Grubbs second generation catalysts.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8389790#z-selective-olefin-metathesis-with-modified-grubbs-second-generation-catalysts]

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